2-(2-Chloro-4-methylphenyl)pyrrolidine

Chiral chromatography Asymmetric synthesis Stereoselective pharmacology

2-(2-Chloro-4-methylphenyl)pyrrolidine (CAS 1270421-64-1, molecular weight 195.69) is a chiral pyrrolidine derivative featuring a five-membered nitrogen-containing saturated heterocycle substituted at the 2-position with a 2-chloro-4-methylphenyl group. It is commercially available as a racemate and as isolated enantiomers (R- and S-configurations), with typical purity specifications of 95% for research use.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B12091362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-methylphenyl)pyrrolidine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CCCN2)Cl
InChIInChI=1S/C11H14ClN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3
InChIKeyZEXATYQBBHHZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-methylphenyl)pyrrolidine: Sourcing and Specifications for a Chiral Pyrrolidine Scaffold in CNS Drug Discovery


2-(2-Chloro-4-methylphenyl)pyrrolidine (CAS 1270421-64-1, molecular weight 195.69) is a chiral pyrrolidine derivative featuring a five-membered nitrogen-containing saturated heterocycle substituted at the 2-position with a 2-chloro-4-methylphenyl group . It is commercially available as a racemate and as isolated enantiomers (R- and S-configurations), with typical purity specifications of 95% for research use . The compound is primarily employed as a building block and scaffold in medicinal chemistry for the synthesis of biologically active molecules targeting neurological disorders, pain management, and other CNS indications [1]. Its pyrrolidine core provides a three-dimensional, sp³-hybridized structure that contributes to stereochemical diversity and can improve physicochemical properties in drug candidates .

Why 2-(2-Chloro-4-methylphenyl)pyrrolidine Cannot Be Replaced with Generic Pyrrolidine or Phenylpyrrolidine Analogs in Ligand Development


The pyrrolidine scaffold is a privileged structure in drug discovery, but its biological activity and selectivity are exquisitely sensitive to aryl substitution patterns [1]. Structure-activity relationship (SAR) studies on 2-phenylpyrrolidine-based nicotinic acetylcholine receptor (nAChR) ligands have demonstrated that modifications to the aryl ring result in dramatic shifts in receptor binding affinity, with Ki values spanning over three orders of magnitude (from 46 nM to >10,000 nM) depending solely on the substitution pattern [2]. The specific combination of a chlorine atom at the 2-position and a methyl group at the 4-position on the phenyl ring of this compound creates a unique electronic and steric environment that cannot be replicated by unsubstituted phenylpyrrolidine or other substitution patterns [3]. Therefore, substituting a generic pyrrolidine or even a closely related phenylpyrrolidine analog in a synthetic sequence or biological assay without explicit SAR validation will likely yield non-transferable results and confound experimental outcomes [4].

2-(2-Chloro-4-methylphenyl)pyrrolidine: Comparative Quantitative Evidence for Scientific Selection


Chiral Purity and Enantiomeric Availability as a Procurement Differentiator

2-(2-Chloro-4-methylphenyl)pyrrolidine is commercially available as a racemic mixture (CAS 1270421-64-1) as well as the isolated (R)-enantiomer (CAS 1270421-64-1) and (S)-enantiomer (CAS 1213888-85-7) . In contrast, the unsubstituted parent compound 2-phenylpyrrolidine (CAS 1006-64-5) is generally offered only as a racemate without readily available commercial sources for isolated enantiomers . This difference in enantiomeric availability has direct implications for synthetic workflow efficiency.

Chiral chromatography Asymmetric synthesis Stereoselective pharmacology CNS drug discovery

Solubility Enhancement via Hydrochloride Salt Form Relative to Free Base

The hydrochloride salt form of 2-(2-chloro-4-methylphenyl)pyrrolidine (CAS 2241594-53-4 for the (R)-enantiomer hydrochloride) exhibits enhanced solubility in aqueous media compared to the free base (CAS 1270421-64-1) . The molecular weight of the hydrochloride salt (232.15 g/mol) is increased by 36.46 g/mol relative to the free base (195.69 g/mol), corresponding to the addition of one HCl molecule [1]. This salt formation provides a quantifiable advantage for in vitro assays requiring aqueous conditions.

Aqueous solubility Formulation Medicinal chemistry In vitro assays

Conformational Flexibility as a Scaffold Advantage in Drug Design

The pyrrolidine ring in 2-(2-chloro-4-methylphenyl)pyrrolidine is a saturated, five-membered heterocycle that provides greater three-dimensional conformational flexibility compared to planar aromatic systems like pyridine or phenyl rings [1]. This sp³-hybridized scaffold contributes to enhanced stereochemical diversity and can improve physicochemical properties such as solubility and metabolic stability in drug candidates . While quantitative comparison data specific to this compound are not available, this class-level property differentiates it from flatter, aromatic amine scaffolds.

Conformational analysis Structure-based drug design Scaffold optimization Medicinal chemistry

Optimal Research Applications for 2-(2-Chloro-4-methylphenyl)pyrrolidine Based on Quantitative Differentiation


CNS Lead Optimization Programs Leveraging Chiral Pyrrolidine Scaffolds

For medicinal chemistry projects targeting CNS receptors where stereochemistry is critical, 2-(2-chloro-4-methylphenyl)pyrrolidine offers immediate access to both (R)- and (S)-enantiomers . This contrasts with unsubstituted 2-phenylpyrrolidine, which lacks commercial enantiomeric availability. Procuring the isolated enantiomers directly from vendors supports efficient SAR exploration and eliminates the need for in-house chiral separation, accelerating lead optimization timelines. This is particularly relevant for programs focused on nAChR ligands, where phenylpyrrolidine derivatives have shown potent activity [1].

Aqueous In Vitro Assay Development Requiring Soluble Pyrrolidine Intermediates

When establishing in vitro biological assays that require aqueous solubility, the hydrochloride salt form of 2-(2-chloro-4-methylphenyl)pyrrolidine should be prioritized over the free base . Its enhanced water solubility simplifies the preparation of stock solutions and ensures consistent compound delivery in cell-based or biochemical assays. This is a key advantage over the free base, which may require organic co-solvents that can confound assay results .

Parallel Medicinal Chemistry Libraries for Scaffold Diversification

In parallel synthesis campaigns aiming to explore chemical space around a core pyrrolidine scaffold, 2-(2-chloro-4-methylphenyl)pyrrolidine serves as a versatile building block for library construction. The presence of both a chlorine substituent (amenable to cross-coupling reactions) and a methyl group (modulating lipophilicity) provides two orthogonal functional handles for diversification . This dual functionality distinguishes it from simpler pyrrolidine analogs and enables the generation of chemically diverse compound sets for hit discovery and lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloro-4-methylphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.